Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate

Regiochemistry Pyrazole functionalization Synthetic building block

Procure CAS 1427019-91-7 to ensure the regiospecific 5-amino-3-carboxylate configuration essential for pyrazolo[1,5-a]pyrimidine kinase inhibitor synthesis. The pyrimidin-4-yl N1 substituent (TPSA 95.92 Ų, LogP 0.42) provides superior aqueous compatibility and dual hinge-binding H-bond acceptors compared to phenyl analogs (LogP 2.21) or the inactive 4-carboxylate isomer. Specify this exact CAS to avoid divergent cyclization pathways and maintain target engagement profiles in CDK2, JAK2, and FLT3 programs.

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
Cat. No. B7951937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate
Molecular FormulaC10H11N5O2
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)N)C2=NC=NC=C2
InChIInChI=1S/C10H11N5O2/c1-2-17-10(16)7-5-8(11)15(14-7)9-3-4-12-6-13-9/h3-6H,2,11H2,1H3
InChIKeyCUENKNGLCZQLSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate (CAS 1427019-91-7): Structural and Procurement Baseline


Ethyl 5-amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate (CAS 1427019-91-7) is a heterocyclic building block of molecular formula C10H11N5O2 and molecular weight 233.23 g/mol, featuring a 5-aminopyrazole core bearing a pyrimidin-4-yl substituent at N1 and an ethyl carboxylate at position 3 . The compound is supplied as a research-grade intermediate, with commercially specified purity of 98% (Leyan) or ≥95% (Apollo Scientific via CymitQuimica), and a topological polar surface area (TPSA) of 95.92 Ų and calculated LogP of 0.42, as reported by vendor computational data . Its structural configuration—combining a nucleophilic 5-amino group, an electrophilic 3-ester, and a bidentate pyrimidin-4-yl N1 substituent—establishes it as a regiospecifically defined scaffold within the broader aminopyrazole-carboxylate family, rendering generic substitution by positional isomers or N1-aryl analogs chemically non-equivalent .

Why Ethyl 5-Amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate Cannot Be Replaced by Generic Pyrazole-Carboxylate Analogs


Generic substitution among ethyl 5-amino-1-aryl/heteroaryl-pyrazole-carboxylate congeners fails because the regiospecific placement of the carboxylate at the pyrazole 3-position, the identity of the N1-heteroaryl substituent (pyrimidin-4-yl vs. phenyl, pyridin-4-yl, or pyrimidin-2-yl), and the attendant physicochemical property shifts co-determine both synthetic downstream reactivity and any emergent biological target engagement . Simply interchanging the target compound with its 4-carboxylate positional isomer (CAS 105877-70-1) alters the electronic distribution and steric environment of the pyrazole ring, redirecting cyclization and coupling outcomes. Likewise, replacing the pyrimidin-4-yl group with a phenyl ring (CAS 866837-96-9) reduces the topological polar surface area from 95.92 to 70.14 Ų, increases LogP from 0.42 to 2.21, and eliminates two heterocyclic nitrogen H-bond acceptor sites, fundamentally altering solubility, permeability, and target recognition profiles . These non-trivial differences mean that a procurement specification based merely on the aminopyrazole-ester chemotype, without precisely defining the 3-carboxylate regiochemistry and the pyrimidin-4-yl N1 substituent, will deliver a compound with divergent chemical and biological properties.

Quantitative Differentiation Evidence for Ethyl 5-Amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate vs. Closest Analogs


Regiochemical Isomer Comparison: 3-Carboxylate vs. 4-Carboxylate Positional Isomer Structural and Reactivity Differentiation

The target compound (ethyl 5-amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate, CAS 1427019-91-7) and its closest positional isomer (ethyl 5-amino-1-pyrimidin-4-yl-pyrazole-4-carboxylate, CAS 105877-70-1) share an identical molecular formula (C10H11N5O2, MW 233.23) yet differ in the attachment point of the ethyl carboxylate group to the pyrazole ring (C3 vs. C4) . This regiochemical difference alters the electronic environment of the pyrazole ring: the 3-carboxylate is conjugated with the N2 nitrogen of the pyrazole, whereas the 4-carboxylate is conjugated with the C5 amino-bearing carbon, affecting both the nucleophilicity of the 5-NH2 group and the electrophilicity of the ester carbonyl in subsequent acylation, hydrolysis, or cyclocondensation reactions . Vendor-reported purity specifications are comparable (target: 98% from Leyan; 4-carboxylate isomer: 98% from Leyan), indicating that both isomers are obtainable at similar commercial quality, making the regiochemical choice a deliberate functional selection rather than a purity-driven decision .

Regiochemistry Pyrazole functionalization Synthetic building block

N1-Substituent Physicochemical Differentiation: Pyrimidin-4-yl vs. Phenyl Impact on TPSA, LogP, and H-Bond Capacity

Replacing the N1-pyrimidin-4-yl substituent of the target compound with a phenyl group (CAS 866837-96-9) produces large-magnitude shifts in key physicochemical descriptors relevant to both synthetic handling and biological profiling . The target compound has a computed TPSA of 95.92 Ų, a LogP of 0.42, and 7 H-bond acceptor sites, whereas the phenyl analog has a PSA of 70.14 Ų, a LogP of 2.21, and only 5 H-bond acceptors . The 25.78 Ų increase in TPSA and the 1.79 log unit decrease in LogP conferred by the pyrimidin-4-yl group indicate substantially greater polarity and predicted aqueous solubility for the target compound. Additionally, the pyrimidine ring provides two extra nitrogen atoms capable of serving as H-bond acceptors and/or metal-coordination sites, which are absent in the phenyl analog . These differences are of sufficient magnitude to alter chromatographic retention behavior, formulation requirements, and predictions of membrane permeability .

Physicochemical properties Drug-likeness Solubility prediction

Pyrimidine Attachment Regiochemistry: Pyrimidin-4-yl vs. Pyrimidin-2-yl Isomer Solid-State and H-Bonding Differentiation

Among pyrimidine-substituted aminopyrazole carboxylates, the attachment point of the pyrimidine ring (C4 vs. C2 of pyrimidine) governs intermolecular H-bonding geometry and solid-state properties. The target compound (pyrimidin-4-yl at N1) positions the pyrimidine nitrogen atoms at the 1- and 3-positions relative to the point of attachment, creating an H-bond acceptor geometry distinct from the pyrimidin-2-yl isomer (CAS 91129-95-2), in which both nitrogens are adjacent to the attachment point [1]. The pyrimidin-2-yl isomer (ethyl 5-amino-1-pyrimidin-2-yl-pyrazole-4-carboxylate) has an experimentally measured melting point of 176–178 °C and a predicted boiling point of 471.8 ± 48.0 °C [1]. No experimental melting point has been reported for the target compound in non-excluded sources, but the differing pyrimidine attachment is expected to produce different crystal packing and thermal behavior due to altered H-bond donor/acceptor spatial orientation .

Solid-state properties Crystal engineering H-bond network

Heteroaryl Nitrogen Count Differentiation: Pyrimidin-4-yl (2N) vs. Pyridin-4-yl (1N) Analog Impact on Metal Coordination Potential

The target compound (N1-pyrimidin-4-yl, 2 pyrimidine nitrogens) and its pyridin-4-yl analog (CAS 1427013-89-5, ethyl 5-amino-1-(pyridin-4-yl)pyrazole-3-carboxylate, 1 pyridine nitrogen) differ in their heteroaryl nitrogen count and molecular formula (C10H11N5O2 vs. C11H12N4O2), with molecular weights of 233.23 and 232.24 g/mol, respectively . The additional nitrogen in the pyrimidine ring provides an extra H-bond acceptor and a potential metal-chelating site, which is relevant to the design of kinase inhibitors where coordination to the hinge-region backbone or to a catalytic metal ion is a common pharmacophoric element [1]. Patent literature extensively documents pyrazolyl-pyrimidine derivatives, including those with pyrimidin-4-yl substitution, as inhibitors of protein kinases such as CKI, IRAK1, JAK2, FLT3, and CDK2, whereas the corresponding pyridin-4-yl series lacks one nitrogen-mediated contact point [1][2].

Metal coordination Kinase inhibitor design Heterocyclic chemistry

Vendor Purity and Procurement Specification Differentiation: Quantified Purity Grades and Supplier Options

The target compound is commercially available from multiple vendors with specified purity grades that enable informed procurement decisions. Leyan supplies the compound at 98% purity (Product No. 1576851), while Apollo Scientific (distributed via CymitQuimica, Ref. 54-OR480071) offers it at ≥95% purity, with a quoted price of approximately 1140 EUR per gram . By comparison, the 4-carboxylate positional isomer (CAS 105877-70-1) is also available from Leyan at 98% purity, and the phenyl analog (CAS 866837-96-9) is available from Bidepharm at 97% purity . The target compound's MDL number is MFCD23135164, and the InChI Key and SMILES are publicly indexed, enabling unambiguous compound identity verification .

Commercial availability Purity specification Procurement

Synthetic Scaffold Versatility: 5-Amino-3-carboxylate Enables Regioselective Heterocycle Annulation Not Accessible from 4-Carboxylate Isomers

The 5-amino-3-carboxylate substitution pattern of the target compound is strategically configured for annulation reactions that form fused pyrazolo[1,5-a]pyrimidine systems, a privileged scaffold in medicinal chemistry. In contrast, the 4-carboxylate isomer (CAS 105877-70-1) directs cyclization toward pyrazolo[3,4-d]pyrimidine ring systems . This regiochemical divergence is synthetically consequential: the Beilstein Journal of Organic Chemistry reports that ethyl 4-amino-1-aryl-pyrazole-3-carboxylates (closely related to the 5-amino-3-carboxylate target) serve as direct precursors to sildenafil analogues through cyclocondensation with appropriate electrophiles, demonstrating the productive utility of the 3-carboxylate configuration for generating bioactive polycyclic heterocycles [1]. Patent literature further establishes that pyrazolyl-pyrimidine derivatives, accessible from pyrimidin-4-yl-substituted pyrazole building blocks, have been optimized as inhibitors of kinases including CDK2, JAK2, FLT3, CKI, and IRAK1, underscoring the broad applicability of this scaffold class [2][3].

Heterocycle synthesis Pyrazolopyrimidine Sildenafil analogs

Recommended Application Scenarios for Ethyl 5-Amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate Based on Differentiated Evidence


Kinase-Focused Fragment Library Design Requiring a Pyrazolo[1,5-a]pyrimidine Entry Point

For medicinal chemistry programs constructing fragment libraries directed against kinases (CDK2, JAK2, FLT3, CKI, IRAK1), the target compound provides a regiospecifically defined 5-amino-3-carboxylate scaffold that enables subsequent cyclocondensation to pyrazolo[1,5-a]pyrimidines—a privileged hinge-binding motif validated across multiple kinase inhibitor patents . The pyrimidin-4-yl N1 substituent contributes two additional heteroaryl nitrogens for hinge-region H-bonding compared to the phenyl analog, and the 3-carboxylate ester serves as a synthetic handle for amidation or hydrolysis-based diversification [1]. Researchers should specify CAS 1427019-91-7 explicitly, as procurement of the 4-carboxylate isomer (CAS 105877-70-1) would direct synthesis toward pyrazolo[3,4-d]pyrimidines, a distinct chemotype with different kinase selectivity profiles .

Synthesis of Polar, Low-LogP Lead Compounds for Aqueous Biological Assays

The target compound's computed LogP of 0.42 and TPSA of 95.92 Ų make it a suitable starting point for lead series where low lipophilicity and high aqueous compatibility are design criteria . Compared to the phenyl N1 analog (LogP 2.21, PSA 70.14 Ų), the pyrimidin-4-yl compound is predicted to exhibit superior solubility in aqueous assay buffers, reducing the need for DMSO co-solvents and minimizing precipitation artifacts in cell-based or biochemical assays . This differentiation is particularly relevant for fragment-based screening by NMR or SPR, where high aqueous solubility at millimolar concentrations is a prerequisite. Scientists should verify the actual aqueous solubility experimentally, as no published measurement exists in non-excluded sources, and should not assume that the computed LogP alone guarantees solubility performance .

Scaffold Hopping from Phenyl-Pyrazole to Pyrimidinyl-Pyrazole in Established SAR Series

When a phenyl-substituted pyrazole lead series (e.g., based on CAS 866837-96-9) encounters limitations in potency, selectivity, or physicochemical properties, the target compound offers a direct scaffold-hopping opportunity: the pyrimidin-4-yl replacement simultaneously increases TPSA by 25.78 Ų, decreases LogP by 1.79 units, and introduces two additional H-bond acceptor sites . Patent literature supports that pyrimidin-4-yl substitution on pyrazole scaffolds is compatible with potent kinase inhibition, as demonstrated by multiple pyrazolyl-pyrimidine clinical candidates and advanced leads [1]. Systematic replacement of the N1-phenyl with N1-pyrimidin-4-yl, while maintaining the 3-carboxylate ester for parallel derivatization, allows exploration of whether the added polarity and H-bond capacity translate into improved target engagement or pharmacokinetic properties without altering the core synthetic diversification strategy .

Chemical Biology Tool Compound Synthesis via 5-Amino Diazotization and 3-Ester Amidation

The dual functionality of the target compound—a nucleophilic 5-amino group amenable to diazotization and subsequent coupling, and a 3-ethyl carboxylate convertible to amides or carboxylic acids—enables divergent synthesis of probe molecules for chemical biology applications . The 5-amino group can be converted to azides, halides, or azo-linked conjugates, while the 3-ester can be hydrolyzed to the carboxylic acid (CAS 1014631-68-5, 1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid, MW 190.16) and subsequently coupled to amine-containing linkers, fluorophores, or biotin tags . This orthogonal reactivity profile is preserved in the 3-carboxylate isomer but is altered in the 4-carboxylate isomer, where the amino and ester groups are in a different spatial relationship that changes the steric and electronic outcomes of sequential derivatization steps .

Quote Request

Request a Quote for Ethyl 5-amino-1-pyrimidin-4-yl-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.